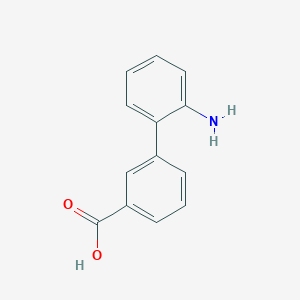

2'-Aminobiphenyl-3-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOICWOHZSZVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378213 | |

| Record name | 2'-amino-biphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177171-15-2 | |

| Record name | 2'-amino-biphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2'-Aminobiphenyl-3-carboxylic Acid

Foreword: The Strategic Importance of 2'-Aminobiphenyl-3-carboxylic Acid

2'-Aminobiphenyl-3-carboxylic acid is a molecule of significant interest within the realms of medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a carboxylic acid on a biphenyl scaffold, renders it a versatile building block for the synthesis of a diverse array of complex molecules. This structure is a key synthon in the development of novel pharmaceuticals and functional organic materials. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering detailed protocols and mechanistic insights to empower researchers and drug development professionals in their scientific endeavors.

Strategic Approaches to Biphenyl Core Formation

The cornerstone of synthesizing 2'-Aminobiphenyl-3-carboxylic acid lies in the strategic formation of the central biphenyl C-C bond. Two preeminent palladium- and copper-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Ullmann condensation, represent the most robust and widely employed methods. An alternative, yet equally viable, strategy involves the initial synthesis of a nitrobiphenyl precursor followed by a subsequent reduction to the target amine. This guide will dissect each of these approaches, elucidating the underlying principles and providing practical, field-proven protocols.

Methodology 1: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely utilized method for constructing biaryl systems due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1] The reaction facilitates the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[2]

Reaction Scheme:

Two primary disconnection approaches are viable for the synthesis of 2'-Aminobiphenyl-3-carboxylic acid via Suzuki-Miyaura coupling:

-

Route A: Coupling of 2-aminophenylboronic acid with a 3-halobenzoic acid.

-

Route B: Coupling of a 2-haloaniline with 3-carboxyphenylboronic acid.[3][4]

Both routes are chemically sound, and the choice often depends on the commercial availability and cost of the starting materials.

Mechanistic Insight: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:[5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[5][6]

-

Transmetalation: In the presence of a base, the organoboron species transfers its organic moiety to the palladium center, displacing the halide.[5][6]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst which re-enters the cycle.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Route B)

This protocol outlines the synthesis of 2'-Aminobiphenyl-3-carboxylic acid from 2-bromoaniline and 3-carboxyphenylboronic acid.

Materials:

-

2-Bromoaniline

-

3-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromoaniline (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous phase to pH 3-4 with 1 M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.

Methodology 2: The Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for the formation of C-C bonds between two aryl halides.[7] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have introduced milder protocols using catalytic amounts of copper with appropriate ligands.[7][8]

Reaction Scheme:

The synthesis of 2'-Aminobiphenyl-3-carboxylic acid via Ullmann condensation would typically involve the coupling of 2-iodobenzonitrile with 3-iodobenzoic acid, followed by reduction of the nitrile and hydrolysis of the ester (if protected). A more direct, albeit potentially lower-yielding, approach could involve the coupling of a protected 2-aminoaryl halide with a protected 3-carboxyaryl halide.

Mechanistic Considerations

The precise mechanism of the Ullmann C-C coupling is still a subject of some debate, but it is generally accepted to proceed via an organocopper intermediate.[7][9] A plausible pathway involves:

-

Formation of an organocopper species from one of the aryl halides.

-

Oxidative addition of the second aryl halide to the Cu(I) center to form a Cu(III) intermediate.

-

Reductive elimination to form the biaryl product and a Cu(I) species.[9]

Caption: A plausible mechanistic pathway for the Ullmann C-C coupling reaction.

General Experimental Protocol

This protocol provides a general framework for an Ullmann C-C coupling. Specific conditions may require optimization.

Materials:

-

2-Iodoaniline (or a protected derivative)

-

3-Iodobenzoic acid (or a protected derivative)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

In a Schlenk tube, combine the aryl halides (1.0 eq each), CuI (0.1-0.2 eq), 1,10-phenanthroline (0.2-0.4 eq), and base (2.0-3.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere.

-

Add the anhydrous solvent (DMF or DMSO).

-

Heat the reaction mixture to 120-150 °C for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Filter through celite to remove insoluble copper salts.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by chromatography or recrystallization.

-

If protecting groups were used, a subsequent deprotection step will be necessary.

Methodology 3: Synthesis via a Nitrobiphenyl Precursor

This strategy involves the initial formation of a 2'-nitrobiphenyl-3-carboxylic acid intermediate, followed by the selective reduction of the nitro group to the corresponding amine. The initial biphenyl can be synthesized via Suzuki-Miyaura coupling of a 2-halonitrobenzene with 3-carboxyphenylboronic acid.

Reaction Scheme:

-

Suzuki-Miyaura Coupling: 2-Bromonitrobenzene + 3-Carboxyphenylboronic acid → 2'-Nitrobiphenyl-3-carboxylic acid

-

Nitro Group Reduction: 2'-Nitrobiphenyl-3-carboxylic acid → 2'-Aminobiphenyl-3-carboxylic acid

Detailed Experimental Protocol: Nitro Group Reduction

Several reagents can effect the reduction of an aromatic nitro group, including catalytic hydrogenation (H₂/Pd/C) or the use of reducing agents like tin(II) chloride or sodium dithionite. A protocol using triphenylphosphine is detailed below.[10]

Materials:

-

2'-Nitrobiphenyl-3-carboxylic acid

-

Triphenylphosphine (PPh₃)

-

1,2-Dichlorobenzene (o-DCB)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve the 2'-nitrobiphenyl-3-carboxylic acid (1.0 eq) in 1,2-dichlorobenzene.

-

Add triphenylphosphine (2.5 eq).

-

Heat the mixture to reflux under an inert atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under high vacuum.

-

The crude product can be purified by column chromatography to separate the desired amine from triphenylphosphine oxide.

Comparative Analysis of Synthetic Routes

| Methodology | Advantages | Disadvantages | Typical Yields | Key Considerations |

| Suzuki-Miyaura Coupling | Mild reaction conditions, high functional group tolerance, commercially available reagents, high yields.[1] | Requires a palladium catalyst which can be costly and needs to be removed from the final product.[11] | 80-98% | Choice of catalyst, ligand, base, and solvent is crucial for optimization. |

| Ullmann Condensation | Utilizes a less expensive copper catalyst.[7] | Often requires higher temperatures and longer reaction times. Can have lower functional group tolerance and may require protecting groups.[7] | 40-70% | Ligand selection is critical for achieving good yields under milder conditions. |

| Nitrobiphenyl Reduction | A reliable method for introducing the amine functionality late in the synthesis. | Adds an extra step to the overall synthesis. The initial Suzuki coupling to form the nitrobiphenyl may have varying yields. | Reduction step typically >90% | The choice of reducing agent should be compatible with other functional groups in the molecule. |

Conclusion: A Versatile Synthetic Toolbox

The synthesis of 2'-Aminobiphenyl-3-carboxylic acid is readily achievable through several robust and well-established synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction stands out as the most versatile and high-yielding approach, benefiting from mild conditions and broad substrate scope. The Ullmann condensation offers a more classical, copper-catalyzed alternative, which can be advantageous in specific contexts. The strategy of synthesizing a nitrobiphenyl precursor followed by reduction provides a reliable, albeit longer, route. The selection of the optimal synthetic pathway will ultimately be guided by factors such as starting material availability, cost, scalability, and the specific requirements of the research or development program. This guide provides the foundational knowledge and practical protocols to empower chemists in the successful synthesis of this valuable molecular scaffold.

References

-

BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Retrieved from BenchChem website.[1]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.[12]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[5]

-

ResearchGate. (n.d.). Synthesis of 2′-hydroxybiphenyl-2-ylphosphinic acid. ResearchGate.[13]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[6]

-

MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.[14]

-

Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. Google Patents.[15]

-

ACS Publications. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.[11]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.[7]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Studies of 2- Amino Biphenyl Derived Amides. Oriental Journal of Chemistry.[16]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.[17]

-

Google Patents. (n.d.). WO2010094736A1 - Method for producing 2-aminobiphenylene. Google Patents.[18]

-

TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.[2]

-

Wikipedia. (n.d.). Ullmann reaction. Wikipedia.[8]

-

ChemicalBook. (n.d.). 3-Carboxyphenylboronic acid. ChemicalBook.[3]

-

ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... ResearchGate.[19]

-

Xingwei Li. (2024). Aminative Suzuki–Miyaura coupling. Xingwei Li.[20]

-

Sigma-Aldrich. (n.d.). 3-Carboxyphenylboronic acid = 95 25487-66-5. Sigma-Aldrich.[4]

-

OperaChem. (2025). Ullmann coupling-An overview. OperaChem.[9]

-

National Institutes of Health. (2025). Nitrilation of carboxylic acids by PIII/PV-catalysis. PMC - NIH.[21]

-

ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.[22]

-

Journal of the American Chemical Society. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society.[23]

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.[24]

-

PubMed. (n.d.). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. PubMed.[25]

-

ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate.[26]

-

ChemicalBook. (n.d.). 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis. ChemicalBook.[27]

-

AWS. (n.d.). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. AWS.[10]

-

ChemRxiv. (n.d.). Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. ChemRxiv.[28]

-

YouTube. (2020). Suzuki cross-coupling reaction. YouTube.[29]

-

Royal Society of Chemistry. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing.[30]

-

Organic Chemistry Portal. (2017). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Chemistry Portal.[31]

-

ResearchGate. (2025). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate.[32]

-

MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI.[33]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 3-Carboxyphenylboronic acid | 25487-66-5 [chemicalbook.com]

- 4. 3-Carboxyphenylborsäure ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. Ullmann coupling-An overview - operachem [operachem.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]

- 16. orientjchem.org [orientjchem.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. WO2010094736A1 - Method for producing 2-aminobiphenylene - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 21. Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 28. chemrxiv.org [chemrxiv.org]

- 29. youtube.com [youtube.com]

- 30. pubs.rsc.org [pubs.rsc.org]

- 31. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature [organic-chemistry.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

physicochemical properties of 2'-Aminobiphenyl-3-carboxylic acid

An In-depth Technical Guide on the Core Physicochemical Properties of 2'-Aminobiphenyl-3-carboxylic acid

Introduction

2'-Aminobiphenyl-3-carboxylic acid (CAS No. 177171-15-2) is a bifunctional organic molecule featuring a biphenyl scaffold, a foundational structure in medicinal chemistry and materials science.[1] Its architecture, which combines a nucleophilic amino group on one phenyl ring and an acidic carboxylic acid group on the other, makes it a versatile synthetic intermediate. The spatial and electronic relationship between these functional groups dictates the molecule's physical and chemical behavior, influencing its reactivity, solubility, and analytical profile.

This guide provides an in-depth analysis of the core . We will move beyond a simple recitation of data, offering insights into the structural basis for these properties and detailing robust experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for applications ranging from synthetic strategy design to formulation and quality control.

Core Molecular Attributes

The fundamental identity of 2'-Aminobiphenyl-3-carboxylic acid is defined by its structure and molecular formula. These attributes are the primary determinants of all other physicochemical properties.

Structural and Identification Parameters

The molecule consists of two phenyl rings joined by a single bond. An amino group (-NH₂) is located at the 2'-position, ortho to the inter-ring bond, while a carboxylic acid group (-COOH) is at the 3-position, meta to the inter-ring bond.

Caption: Structure of 2'-Aminobiphenyl-3-carboxylic acid.

| Parameter | Value | Source |

| IUPAC Name | 2'-Amino-[1,1'-biphenyl]-3-carboxylic acid | [1] |

| Synonyms | 3-(2-aminophenyl)benzoic Acid | [1] |

| CAS Number | 177171-15-2 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| InChI Key | KAOICWOHZSZVKE-UHFFFAOYSA-N | [1] |

Physicochemical Properties & Characterization

The interplay between the aromatic system and the polar functional groups gives rise to the compound's characteristic properties.

| Property | Value / Observation | Rationale / Comparative Insight |

| Physical State | Solid, likely crystalline powder. | Similar biphenyl carboxylic acids are typically solids at room temperature.[2] |

| Melting Point | High melting point, expected to decompose. | The related 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid decomposes at 222 °C.[2][3] The presence of both acidic and basic groups allows for strong intermolecular hydrogen bonding and ionic interactions, requiring significant thermal energy to break the crystal lattice. |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF). | The zwitterionic character at neutral pH limits aqueous solubility. The large, nonpolar biphenyl core further reduces water solubility. The hydroxylated analogue exhibits slight solubility in DMSO and heated methanol.[3] |

| pKa (predicted) | pKa₁ (~3.8 - 4.2), pKa₂ (~4.0 - 4.5) | This molecule is amphoteric. The carboxylic acid pKa (pKa₁) is expected to be similar to benzoic acid (4.2). The pKa of the anilinium conjugate acid (pKa₂) is expected to be near that of 2-aminobiphenyl (3.83).[4] The exact values are highly dependent on the molecular environment. |

Acidity, Basicity, and the Isoelectric Point

As an amphoteric substance, 2'-Aminobiphenyl-3-carboxylic acid can act as both an acid (donating a proton from the -COOH group) and a base (accepting a proton at the -NH₂ group).

-

Acidic Character: The carboxylic acid group is the primary acidic center.

-

Basic Character: The lone pair of electrons on the nitrogen of the amino group provides its basicity.

The two pKa values will be relatively close, leading to a complex speciation in aqueous solution. The isoelectric point (pI), the pH at which the molecule has a net-zero charge, can be estimated by the average of the two pKa values. At the pI, the molecule exists predominantly as a zwitterion, a state that typically corresponds to its minimum solubility in water. Understanding the pKa is critical for developing purification methods (extraction, crystallization) and analytical techniques like HPLC, where mobile phase pH must be controlled to ensure consistent retention.

Spectroscopic Profile (Expected)

-

¹H NMR: The spectrum would be complex, showing distinct signals for the protons on each aromatic ring. Key features would include a broad singlet for the carboxylic acid proton (>10 ppm), a signal for the -NH₂ protons (variable, ~4-5 ppm), and a series of multiplets in the aromatic region (~6.5-8.0 ppm).

-

¹³C NMR: The spectrum would show 13 distinct carbon signals. A characteristic signal for the carbonyl carbon of the carboxylic acid would appear downfield (~165-175 ppm), with the remaining 12 signals corresponding to the aromatic carbons of the biphenyl system.

-

FT-IR: The infrared spectrum would provide clear evidence of the key functional groups:

-

A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).

-

N-H stretching from the primary amine (~3300-3500 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

C=C stretching from the aromatic rings (~1450-1600 cm⁻¹).

-

-

Mass Spectrometry: In an ESI-MS experiment, the compound would show a prominent molecular ion peak at m/z 214.08 [M+H]⁺ in positive ion mode and 212.07 [M-H]⁻ in negative ion mode.

Experimental Protocols for Property Determination

To ensure scientific integrity, predicted properties must be confirmed through rigorous experimentation. The following protocols are designed to be self-validating and provide a clear rationale for procedural choices.

Protocol: HPLC Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. The choice of conditions is paramount for achieving accurate and reproducible results.

Rationale: A reverse-phase C18 column is chosen for its versatility in retaining aromatic compounds. A gradient elution is employed to ensure that both the main analyte and any potential impurities with different polarities are effectively separated and eluted. The mobile phase is acidified with formic acid to suppress the ionization of the carboxylic acid group and protonate the amino group, leading to a single, well-defined analyte species and sharp, symmetrical peaks. UV detection at 254 nm is selected as the biphenyl system provides a strong chromophore.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of 2'-Aminobiphenyl-3-carboxylic acid and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Instrumentation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: Linear ramp from 10% to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: Return to 10% B and equilibrate.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol: Aqueous pKa Determination via Potentiometric Titration

This method provides a direct, empirical measurement of the compound's acidic and basic dissociation constants.

Rationale: The protocol follows the titration of a known concentration of the fully protonated compound (the hydrochloride salt) with a standardized strong base. By monitoring the pH as a function of the volume of titrant added, a titration curve is generated. The midpoints of the buffer regions (the flattest parts of the curve) correspond to the pKa values of the ionizable groups. This workflow provides a self-validating system, as the shape of the curve and the volume of titrant required to reach the equivalence points must align with theoretical expectations.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation: Prepare a ~0.01 M solution of 2'-Aminobiphenyl-3-carboxylic acid in a suitable solvent (e.g., water with a minimal amount of DMSO for solubility). Add one molar equivalent of standardized HCl to ensure the compound is fully protonated.

-

Titration Setup: Place the solution in a jacketed beaker at 25 °C. Use a calibrated pH electrode to monitor the pH.

-

Execution: Titrate the solution with standardized ~0.1 M NaOH, recording the pH value after each incremental addition. Add smaller increments near the expected equivalence points.

-

Analysis: Plot the pH versus the volume of NaOH added. The first inflection point corresponds to the neutralization of the excess HCl and the carboxylic acid. The second inflection point corresponds to the deprotonation of the ammonium group. The pKa of the carboxylic acid is the pH at the half-volume of the first equivalence point. The pKa of the conjugate acid of the amine is the pH at the midpoint between the first and second equivalence points.

Significance and Applications

While 2'-Aminobiphenyl-3-carboxylic acid is not an end-product therapeutic, its structure is highly relevant in drug discovery. The aminobiphenyl motif is a privileged scaffold found in numerous biologically active molecules. The presence of orthogonal functional groups (-NH₂ and -COOH) allows for selective chemical modifications, making it a valuable building block for creating libraries of complex molecules for screening.[5][6] For example, the amino group can be acylated or used in coupling reactions, while the carboxylic acid can be converted to esters or amides. Its close structural relationship to 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, a key intermediate in the synthesis of the thrombopoietin receptor agonist Eltrombopag, underscores the importance of this class of compounds in modern pharmacology.[7][8]

Conclusion

2'-Aminobiphenyl-3-carboxylic acid is a compound whose physicochemical properties are a direct consequence of its amphoteric nature and rigid biphenyl core. A high melting point, poor aqueous solubility around its isoelectric point, and distinct spectroscopic signatures are its key characteristics. For researchers in synthetic and medicinal chemistry, a thorough understanding of these properties, validated through robust experimental protocols like those detailed here, is essential for its effective handling, purification, and derivatization. This foundational knowledge enables the confident use of this versatile building block in the development of novel chemical entities.

References

-

ResearchGate. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. [Link]

-

PubChem. 2-Aminobiphenyl | C12H11N | CID 7015. [Link]

-

Organic Chemistry Portal. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

- Google Patents. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

-

ChemBK. 2''-Aminobiphenyl-3-carboxylic acid, HCl. [Link]

-

PubMed. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]

Sources

- 1. 2'-Aminobiphenyl-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. 3'-Amino-2'-hydroxybiphenyl-3-carboxylic Acid | 376592-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 376592-93-7 [chemicalbook.com]

- 4. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]

- 6. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]

- 8. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

2'-Aminobiphenyl-3-carboxylic acid molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2'-Aminobiphenyl-3-carboxylic Acid

Abstract

2'-Aminobiphenyl-3-carboxylic acid is a substituted biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structural and conformational properties are dictated by a delicate interplay of steric hindrance and intramolecular forces, primarily hydrogen bonding. This guide provides a comprehensive technical analysis of the molecule's structure, with a focus on the conformational isomerism (atropisomerism) arising from restricted rotation around the central C1-C1' bond. We will explore the critical role of the 2'-amino and 3-carboxylic acid substituents in defining the molecule's preferred three-dimensional shape. This document details the key experimental and computational methodologies employed to elucidate these features, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction to the 2'-Aminobiphenyl-3-carboxylic Acid Scaffold

Biphenyl scaffolds are privileged structures in drug discovery, forming the core of numerous biologically active compounds. The conformational flexibility or rigidity of the biphenyl unit is a critical determinant of its interaction with biological targets. In the case of 2'-Aminobiphenyl-3-carboxylic acid, the ortho-amino substituent introduces significant steric hindrance, which can restrict free rotation about the pivotal C-C bond connecting the two phenyl rings.

The Principle of Atropisomerism

When rotation around a single bond is sufficiently hindered, distinct and isolable conformational isomers, known as atropisomers, can exist.[1][2] This phenomenon is a form of axial chirality and is particularly common in ortho-substituted biphenyl systems. The stability of these atropisomers is defined by the rotational energy barrier; a barrier high enough to allow for isolation at room temperature (typically >22 kcal/mol) confirms the presence of stable atropisomers.[1][3] Understanding the potential for atropisomerism in 2'-Aminobiphenyl-3-carboxylic acid is crucial, as different atropisomers can exhibit distinct pharmacological and toxicological profiles.

Core Molecular Structure and Physicochemical Properties

The fundamental identity of 2'-Aminobiphenyl-3-carboxylic acid is established by its chemical formula and physical properties. These data serve as the foundation for all further structural and conformational analysis.

| Property | Value | Source |

| IUPAC Name | 2'-Amino-[1,1'-biphenyl]-3-carboxylic acid | [4] |

| Synonyms | 3-(2-aminophenyl)benzoic acid, 2'-amino-biphenyl-3-carboxylic acid | [4] |

| CAS Number | 177171-15-2 | [4][5] |

| Molecular Formula | C₁₃H₁₁NO₂ | [4][5] |

| Molecular Weight | 213.23 g/mol | [4][5] |

In-Depth Conformational Analysis

The conformation of 2'-Aminobiphenyl-3-carboxylic acid is not random; it is governed by predictable steric and electronic interactions. The dihedral angle (φ) between the planes of the two phenyl rings is the primary conformational descriptor.

The Role of Intramolecular Hydrogen Bonding

A key feature stabilizing a specific conformation in this molecule is the potential for a strong intramolecular hydrogen bond.[6] This can occur between the hydrogen of the 2'-amino group and the carbonyl oxygen of the 3-carboxylic acid group (N-H···O=C). This interaction creates a pseudo-six-membered ring, which significantly lowers the potential energy of that specific conformation and increases the barrier to rotation. The presence of such a bond dramatically influences the molecule's shape, polarity, and hydrogen-bonding potential with external molecules like water or protein residues.

Caption: Key structural elements governing the conformation of the molecule.

Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining computational modeling and experimental validation is essential for a complete understanding of the molecule's structure.

Workflow for Analysis

The synergy between theoretical calculations and empirical data provides a self-validating system for structural elucidation. DFT calculations can predict stable conformers and the energy landscape of rotation, while X-ray crystallography provides a definitive snapshot of the solid-state structure, and NMR can probe the molecule's dynamics in solution.

Caption: Integrated workflow for conformational analysis.

Protocol: Density Functional Theory (DFT) Calculations

Objective: To calculate the potential energy surface for rotation around the C1-C1' bond and identify the most stable conformer(s).

-

Step 1: Geometry Optimization.

-

Action: Build the 3D structure of 2'-Aminobiphenyl-3-carboxylic acid. Perform a full geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Rationale: This initial step finds a local energy minimum, ensuring a reasonable starting point and accurate bond lengths and angles for subsequent calculations.

-

-

Step 2: Potential Energy Scan.

-

Action: Perform a relaxed scan of the potential energy surface. Define the dihedral angle between the two phenyl rings as the reaction coordinate. Scan this angle from 0° to 360° in increments of 10-15°, allowing all other parts of the molecule to relax (re-optimize) at each step.

-

Rationale: This systematically explores the conformational space, mapping out the energy changes associated with rotation. It is crucial for identifying energy minima (stable conformers) and maxima (transition states).

-

-

Step 3: Transition State and Frequency Analysis.

-

Action: Identify the highest energy point on the scan (the transition state for rotation). Perform a transition state optimization (e.g., using the QST2/QST3 method) followed by a frequency calculation.

-

Rationale: A successful transition state calculation will yield a single imaginary frequency corresponding to the rotation around the C-C bond. This confirms it as a true saddle point and provides the zero-point vibrational energy needed to accurately calculate the rotational barrier height.

-

-

Step 4: Data Analysis.

-

Action: Plot the relative energy versus the dihedral angle. The energy difference between the lowest energy conformer and the transition state is the rotational energy barrier.

-

Rationale: This visualization provides a clear quantitative measure of the atropisomeric stability.

-

Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise solid-state molecular structure.

-

Step 1: Crystal Growth.

-

Action: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution or by vapor diffusion.

-

Expertise: The choice of solvent is critical. A solvent system where the compound has moderate solubility is ideal. Trial and error with various solvents (e.g., ethanol, acetonitrile, ethyl acetate) is common.

-

-

Step 2: Data Collection.

-

Action: Mount a suitable crystal on a diffractometer. Cool the crystal (typically to 100 K) to reduce thermal motion. Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

-

Rationale: Cooling improves the quality of the diffraction data by minimizing atomic vibrations, leading to a more precise final structure.

-

-

Step 3: Structure Solution and Refinement.

-

Action: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build an atomic model into the map and refine it against the experimental data.

-

Trustworthiness: The refinement process is iterated until the model converges, indicated by a low R-factor (R1 < 5% is excellent), a goodness-of-fit (GooF) value near 1.0, and a clean difference Fourier map. This self-validating process ensures the final model is the best possible fit to the experimental data.

-

Data Synthesis and Interpretation

While specific experimental data for this exact molecule is not publicly available in the search results, we can synthesize a predictive model based on the principles discussed.

Predicted Conformational Data

Computational analysis would likely reveal a non-planar (skewed) conformation as the global minimum, stabilized by the intramolecular hydrogen bond.

| Parameter | Predicted Value | Rationale |

| Dihedral Angle (φ) | ~45-60° | A compromise between minimizing the steric clash of the 2'-amino group and the ortho-hydrogens, while allowing for optimal geometry of the N-H···O=C hydrogen bond. |

| N···O Distance | ~2.6 - 2.8 Å | This distance is characteristic of a moderate to strong hydrogen bond. |

| Rotational Barrier (ΔG‡) | > 20 kcal/mol | The combination of steric hindrance from the ortho-substituent and the need to break the strong intramolecular hydrogen bond would create a significant barrier, suggesting the potential for stable atropisomers at room temperature. |

Implications for Drug Development

The specific 3D conformation of 2'-Aminobiphenyl-3-carboxylic acid and its derivatives is paramount to their function, particularly in a biological context.

-

Receptor Binding: The defined dihedral angle and the placement of the amino and carboxylic acid groups create a specific pharmacophore. A rigid conformation can lead to higher binding affinity and selectivity for a target protein, as less conformational entropy is lost upon binding.

-

Physicochemical Properties: The intramolecular hydrogen bond can "mask" the polar N-H and C=O groups, reducing their ability to form hydrogen bonds with water. This can increase the molecule's lipophilicity and potentially improve its ability to cross cell membranes.

-

Synthetic Utility: This molecule serves as a key intermediate in the synthesis of more complex pharmaceuticals.[7] Controlling its conformation during synthesis can be critical for achieving the desired stereochemistry in the final product. For example, it is a key intermediate for the thrombopoietin receptor agonist, Eltrombopag.[7]

Conclusion

2'-Aminobiphenyl-3-carboxylic acid is a compelling example of how subtle structural modifications—specifically ortho-substitution on a biphenyl core—can induce profound conformational effects. The restricted rotation around the central C-C bond, a phenomenon known as atropisomerism, is amplified by the formation of a stabilizing intramolecular hydrogen bond between the 2'-amino and 3-carboxylic acid moieties. This results in a well-defined, non-planar structure with a significant barrier to rotation. A comprehensive analysis using computational modeling (DFT) and experimental techniques (X-ray crystallography, NMR) is essential for fully characterizing its three-dimensional structure and dynamic behavior. For scientists in drug development, a deep understanding of these conformational properties is not merely academic; it is fundamental to designing molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

-

3-(3-Amino-2-hydroxyphenyl)benzoic acid | C13H11NO3 | CID 11492332 - PubChem. [Link]

-

Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide - SciRP.org. [Link]

-

Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes - ResearchGate. [Link]

-

4'-Aminobiphenyl-3-carboxylic acid | C13H11NO2 | CID 2772300 - PubChem. [Link]

-

2-Aminobiphenyl | C12H11N | CID 7015 - PubChem. [Link]

-

2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed. [Link]

-

2'-aminobiphenyl-3-carboxylic Acid - C13h11no2, 96% Purity | Cas No: 177171-15-2, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division - Tradeindia. [Link]

-

Weak hydrogen bonding in the structures of three double-acylated aminoantipyrines - NIH. [Link]

- CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google P

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. [Link]

-

Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments - MDPI. [Link]

-

Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - NIH. [Link]

-

Atropisomer - Wikipedia. [Link]

-

2-Aminobiphenyl - NIST WebBook. [Link]

-

Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - PMC - NIH. [Link]

-

Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives | Request PDF - ResearchGate. [Link]

-

Atropisomers | The Knowles Group - Princeton University. [https://knowles.princeton.edu/wp-content/uploads/sites/2 Knowles Group/files/2018-06-09-AK-Atropisomers-Group-Meeting.pdf]([Link] Knowles Group/files/2018-06-09-AK-Atropisomers-Group-Meeting.pdf)

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation - University of Strathclyde. [Link]

-

Synthesis and Studies of 2- Amino Biphenyl Derived Amides - Oriental Journal of Chemistry. [Link]

-

A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen of the peptide backbone in tripeptides containing the new amino acid, α,α-di(2-pyridyl)glycine - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

B.Pharma_5Sem | Stereo isomerism in biphenyl compounds (Atropisomerism) | Dr. Abhay Bhardwaj - YouTube. [Link]

-

Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids - PMC - PubMed Central. [Link]

Sources

- 1. Atropisomer - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 4. 2'-Aminobiphenyl-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments | MDPI [mdpi.com]

- 7. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2'-Aminobiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of 2'-Aminobiphenyl-3-carboxylic acid (CAS No. 177171-15-2). This document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's synthesis, properties, and potential applications, particularly within the realm of drug discovery and development. The methodologies and data presented herein are curated to provide actionable insights and a self-validating framework for researchers in the field.

Core Compound Identification and Properties

Chemical Identity

| Identifier | Value |

| Chemical Name | 2'-Aminobiphenyl-3-carboxylic acid |

| CAS Number | 177171-15-2[1][2][3] |

| Molecular Formula | C₁₃H₁₁NO₂[1][2] |

| Molecular Weight | 213.23 g/mol [2] |

| Synonyms | 3-(2-aminophenyl)benzoic Acid, 2'-amino-[1,1'-biphenyl]-3-carboxylic acid[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2'-Aminobiphenyl-3-carboxylic acid is paramount for its effective application in research and development. The following table summarizes key experimental and predicted properties.

| Property | Value | Source |

| Melting Point | 222 °C (decomposition) | [2] (for the related 3'-amino-2'-hydroxy isomer) |

| pKa | Predicted: ~4-5 (carboxylic acid), ~3-4 (aromatic amine) | General knowledge of functional groups |

| Solubility | Generally soluble in organic solvents like DMSO and methanol.[4] Limited solubility in water. | General knowledge of biphenyl carboxylic acids |

| Appearance | Light yellow to brown powder or crystals | [2] (for a related isomer) |

Synthesis and Spectroscopic Characterization

The synthesis of 2'-Aminobiphenyl-3-carboxylic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and efficiency in forming carbon-carbon bonds.[5]

Synthetic Workflow: A Conceptual Protocol

The following represents a robust and logical workflow for the synthesis of 2'-Aminobiphenyl-3-carboxylic acid, based on established Suzuki-Miyaura coupling principles.[5][6]

Diagram of the Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 2'-Aminobiphenyl-3-carboxylic acid via Suzuki-Miyaura coupling.

Step-by-Step Methodology

-

Reactant Preparation: In a reaction vessel, dissolve 2-bromoaniline (1.0 eq) and 3-carboxyphenylboronic acid (1.1-1.5 eq) in a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Catalyst and Base Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq), and a base, such as potassium carbonate or sodium carbonate (2.0-3.0 eq), to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Acidify the aqueous layer to precipitate the carboxylic acid product. The crude product can then be purified by recrystallization or column chromatography.

Spectroscopic Profile

The structural elucidation of 2'-Aminobiphenyl-3-carboxylic acid relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approximately 6.5-8.2 ppm). The proton of the carboxylic acid is anticipated to appear as a broad singlet significantly downfield, typically above 10 ppm.[7] The protons of the aminophenyl ring will likely appear more upfield compared to those on the carboxyphenyl ring due to the electron-donating nature of the amino group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a signal for the carboxylic acid carbonyl carbon in the range of 165-175 ppm. The aromatic carbons will resonate between approximately 115 and 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A very broad band from 2500 to 3300 cm⁻¹

-

N-H stretch (amine): Two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700 cm⁻¹[8]

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

Mass Spectrometry

Electron impact mass spectrometry is expected to show a molecular ion peak at m/z = 213. Key fragmentation patterns would likely involve the loss of water (M-18), the carboxyl group (M-45), and potentially cleavage of the biphenyl bond.[9][10]

Applications in Drug Discovery and Medicinal Chemistry

Biphenyl scaffolds are prevalent in medicinal chemistry due to their rigid nature, which can provide a well-defined orientation of substituents for interaction with biological targets. The presence of both a carboxylic acid and an amino group on the 2'-Aminobiphenyl-3-carboxylic acid backbone makes it a versatile building block for creating libraries of compounds for screening.

Potential as a Bioisostere and Pharmacophore

The carboxylic acid group is a key feature in many drugs, often involved in critical hydrogen bonding interactions with target proteins.[11] However, it can also present challenges related to metabolic instability and poor membrane permeability. 2'-Aminobiphenyl-3-carboxylic acid can serve as a starting point for the development of bioisosteres, where the carboxylic acid is replaced by other acidic functional groups to modulate the compound's pharmacokinetic properties.

Therapeutic Areas of Interest

Derivatives of aminobiphenyls and related structures have shown promise in a variety of therapeutic areas:

-

Oncology: As scaffolds for kinase inhibitors and agents that induce apoptosis.[12]

-

Antimicrobial Agents: The biphenyl structure can be functionalized to develop novel antibacterial and antifungal compounds.

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl or related biaryl core.

Diagram of Drug Discovery Workflow

Caption: A generalized workflow for the use of 2'-Aminobiphenyl-3-carboxylic acid in a drug discovery program.

Safety and Handling

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. However, based on the functional groups present and data for related compounds, the following general precautions should be observed:

-

Hazard Statements: Similar compounds are often classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

2'-Aminobiphenyl-3-carboxylic acid is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its biphenyl scaffold, coupled with the reactive handles of an amino group and a carboxylic acid, provides a robust platform for the generation of diverse molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and potential applications, as outlined in this guide, is essential for researchers aiming to leverage this compound in their drug discovery and development endeavors.

References

-

2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Available from: [Link]

-

Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. Available from: [Link]

-

2''-Aminobiphenyl-3-carboxylic acid, HCl. ChemBK. Available from: [Link]

-

4'-Aminobiphenyl-3-carboxylic acid. PubChem. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available from: [Link]

-

FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. Spectroscopy - opotek. Available from: [Link]

-

Aminative Suzuki–Miyaura coupling. Xingwei Li. Available from: [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available from: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

-

ESI for. The Royal Society of Chemistry. Available from: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available from: [Link]

-

Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... ResearchGate. Available from: [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]

-

Mass Spec 3e Carboxylic Acids. YouTube. Available from: [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available from: [Link]

-

Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues †. Sciforum. Available from: [Link]

-

Spectra and physical data of (A2) :. The Royal Society of Chemistry. Available from: [Link]

- Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. Google Patents.

-

Deprotonated Carboxylic Acid Fragmentation. ResearchGate. Available from: [Link]

-

1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide [Colour figure can be viewed at wileyonlinelibrary.com]. ResearchGate. Available from: [Link]

-

BOC Sciences (Page 70). ChemBuyersGuide.com, Inc. Available from: [Link]

-

Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH. Available from: [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate. Available from: [Link]

-

(PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. Available from: [Link]

-

1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide [Colour figure can be viewed at wileyonlinelibrary.com]. ResearchGate. Available from: [Link]

-

2'-Aminobiphenyl-3-carboxylic acid. LookChem. Available from: [Link]

-

diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Available from: [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. Available from: [Link]

Sources

- 1. 2'-Aminobiphenyl-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. fishersci.com [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

The Chemistry and Application of 2'-Aminobiphenyl-3-carboxylic acid: A Technical Guide

Introduction

2'-Aminobiphenyl-3-carboxylic acid is a biphenyl derivative characterized by an amino group at the 2' position and a carboxylic acid group at the 3 position. This arrangement of functional groups on the biphenyl scaffold imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds with significant biological activity. This guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this important chemical entity, tailored for researchers and professionals in the fields of organic synthesis and drug discovery.

Physicochemical Properties

A foundational understanding of a molecule begins with its basic properties.

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| CAS Number | 177171-15-2[1] |

| Appearance | Typically a solid |

| Synonyms | 2'-amino-[1,1'-biphenyl]-3-carboxylic acid, 3-(2-aminophenyl)benzoic acid |

I. Discovery and Historical Context: A Legacy of Biphenyl Chemistry

The specific first synthesis of 2'-Aminobiphenyl-3-carboxylic acid is not prominently documented in readily available historical literature, suggesting it likely emerged as a synthetic intermediate rather than a primary research target. Its history is therefore intrinsically linked to the broader development of methods for constructing the biphenyl scaffold.

The journey to efficiently synthesize substituted biphenyls was a central challenge in early organic chemistry. The Wurtz-Fittig reaction , dating back to the mid-19th century, was one of the earliest methods for forming C(sp²)-C(sp²) bonds, although it had limitations in terms of scope and yield for unsymmetrical biphenyls[2].

A significant leap forward came with the Ullmann reaction , first reported in 1901, which utilized copper-catalyzed coupling of aryl halides[3]. This reaction was a cornerstone of biphenyl synthesis for much of the 20th century and would have been a plausible, albeit likely harsh, method for the eventual synthesis of compounds like 2'-Aminobiphenyl-3-carboxylic acid. The classical Ullmann conditions often required high temperatures and stoichiometric amounts of copper, limiting its application to robust substrates[3].

The modern era of biphenyl synthesis, and by extension the accessible synthesis of 2'-Aminobiphenyl-3-carboxylic acid, was revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , developed in the late 1970s, has become the preeminent method for constructing biphenyl linkages due to its mild reaction conditions, high functional group tolerance, and broad substrate scope. This reaction, which couples an organoboron compound with an organic halide, is now the workhorse for the synthesis of a vast array of biphenyls, including the title compound.

II. Synthesis of 2'-Aminobiphenyl-3-carboxylic acid: Modern Methodologies

The contemporary synthesis of 2'-Aminobiphenyl-3-carboxylic acid predominantly relies on palladium-catalyzed cross-coupling reactions, offering high efficiency and selectivity. The choice of starting materials can be adapted to achieve the desired substitution pattern. A common and logical retrosynthetic analysis points to a disconnection at the biphenyl C-C bond, leading to two primary strategies.

A. Strategy 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biaryl compounds. In the context of 2'-Aminobiphenyl-3-carboxylic acid, this typically involves the coupling of a protected 2-amino-phenylboronic acid derivative with a 3-halobenzoic acid derivative, or vice versa.

Diagram: Suzuki-Miyaura Coupling for 2'-Aminobiphenyl-3-carboxylic acid

Sources

- 1. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2'-Aminobiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for 2'-Aminobiphenyl-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. As a bifunctional molecule featuring both a carboxylic acid and an aromatic amine on a biphenyl scaffold, its structural elucidation relies on a comprehensive application of modern spectroscopic techniques. This document will detail the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Properties

2'-Aminobiphenyl-3-carboxylic acid possesses the molecular formula C₁₃H₁₁NO₂ and a molecular weight of approximately 213.23 g/mol .[1][2] Its structure, featuring two phenyl rings with a carboxylic acid group on one and an amino group on the other, gives rise to a unique spectral fingerprint. Understanding this structure is key to interpreting the spectroscopic data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 2'-Aminobiphenyl-3-carboxylic acid.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical as it must dissolve the analyte without interfering with the signals of interest. DMSO-d₆ is often preferred for compounds with acidic protons and exchangeable amine protons, as it allows for their observation.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or more) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary.[3]

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 2'-Aminobiphenyl-3-carboxylic acid is expected to show a complex pattern of signals in the aromatic region, along with distinct resonances for the carboxylic acid and amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the biphenyl rings.[4]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| COOH | ~12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad signal that can exchange with D₂O.[5] |

| Aromatic Protons | ~6.5 - 8.0 | Multiplets | 8H | The eight aromatic protons will exhibit complex splitting patterns due to spin-spin coupling. Protons ortho to the carboxylic acid group will be the most deshielded. |

| NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H | The chemical shift of the amine protons can vary depending on the solvent and concentration and will also exchange with D₂O. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on all thirteen carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.[6]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | ~165 - 175 | The carbonyl carbon is significantly deshielded. |

| Aromatic C-H and C-C | ~115 - 150 | The twelve aromatic carbons will appear in this region. Carbons attached to the amino group will be shielded, while those near the carboxylic acid will be deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common method that requires minimal sample preparation.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

Data Acquisition:

-

Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

IR Spectral Data (Predicted)

The IR spectrum of 2'-Aminobiphenyl-3-carboxylic acid will be characterized by the vibrational modes of its key functional groups.[7][8]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer and often overlaps with C-H stretching frequencies.[9] |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Two bands are expected for a primary amine, corresponding to symmetric and asymmetric stretching. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | These signals are characteristic of C-H bonds on an aromatic ring. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong | This is a very strong and sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected due to the vibrations of the aromatic rings. |

| C-N Stretch (Amine) | 1250 - 1350 | Medium | |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization:

-

The sample can be introduced via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC).

-

Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Data Acquisition:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements, which can confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and provide structural information.

Mass Spectrum and Fragmentation (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be dictated by the stability of the resulting fragments.[10][11]

Expected Key Ions:

-

[M]⁺˙ or [M+H]⁺: The molecular ion at m/z 213 or the protonated molecule at m/z 214.

-

[M-H₂O]⁺˙: Loss of water from the carboxylic acid group (m/z 195).

-

[M-COOH]⁺: Loss of the carboxylic acid group (m/z 168).

-

Fragmentation of the Biphenyl Linkage: Cleavage of the bond between the two phenyl rings can also occur, leading to further fragment ions.

Visualization of Fragmentation

Caption: Predicted major fragmentation pathways for 2'-Aminobiphenyl-3-carboxylic acid in mass spectrometry.

Conclusion

The comprehensive analysis of 2'-Aminobiphenyl-3-carboxylic acid using NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, the IR spectrum will confirm the presence of the key carboxylic acid and amine functional groups, and mass spectrometry will establish the molecular weight and offer further structural insights through fragmentation analysis. The data and interpretations presented in this guide serve as a robust reference for researchers working with this important chemical entity.

References

-

The Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

NIST. 2-Aminobiphenyl. Available from: [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

YouTube. Mass Spec 3e Carboxylic Acids. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

UCL. Chemical shifts. Available from: [Link]

-

NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]

-

ResearchGate. Experimental and calculated 13 C NMR and 1 H NMR chemical shifts (ppm) for Apsh. ... Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

ResearchGate. Infrared spectra and structure of molecular complexes of aromatic acids. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available from: [Link]

Sources

- 1. 3-(2-Aminophenyl)benzoic acid | 177171-15-2 [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Biphenylcarboxylic acid(947-84-2) 13C NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. echemi.com [echemi.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 2'-Aminobiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a foundational understanding of a molecule's physicochemical properties, coupled with rigorous experimental methodology, is the most effective approach to overcoming challenges in drug discovery and development. This guide is structured to empower researchers with the knowledge to confidently assess the solubility of this versatile biphenyl derivative in a variety of solvent systems.

Introduction to 2'-Aminobiphenyl-3-carboxylic Acid

2'-Aminobiphenyl-3-carboxylic acid is a bifunctional organic molecule featuring a biphenyl scaffold substituted with an amino group and a carboxylic acid group. This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of complex heterocyclic systems and as a scaffold for novel therapeutic agents.[1]

Chemical Structure and Properties:

-

IUPAC Name: 3-(2-aminophenyl)benzoic acid

-

CAS Number: 177171-15-2[2]

-

Molecular Formula: C₁₃H₁₁NO₂[1]

-

Molecular Weight: 213.23 g/mol [1]

The presence of both an acidic (carboxylic acid) and a basic (amino) group classifies 2'-Aminobiphenyl-3-carboxylic acid as an amphoteric compound. This dual functionality dictates that its solubility in aqueous solutions will be highly dependent on the pH of the medium.

Theoretical Prediction of Solubility

In the absence of extensive experimental data, theoretical models provide a valuable starting point for estimating the solubility of a compound. These predictions are based on the molecule's structural features and physicochemical properties.

Physicochemical Parameters for Solubility Estimation

Several calculated parameters can offer insights into the expected solubility of 2'-Aminobiphenyl-3-carboxylic acid:

| Property | Predicted Value | Implication for Solubility |